![molecular formula C12H18O5 B1227051 Oxybis(methyl-2,1-ethanediyl) diacrylate CAS No. 57472-68-1](/img/structure/B1227051.png)
Oxybis(methyl-2,1-ethanediyl) diacrylate
Overview
Description
Oxybis(methyl-2,1-ethanediyl) diacrylate is a colorless or yellowish liquid with low viscosity, low volatility, fast curing speed, water resistance, heat resistance, weather resistance, chemical resistance, and good dilution . It is a feedstock for the production of industrial chemicals such as plastics and adhesives . It is used in food research and as a replacement for glycols in low-grade applications .
Molecular Structure Analysis
The molecular formula of Oxybis(methyl-2,1-ethanediyl) diacrylate is C12H18O5 . The InChI string representation of its structure is InChI=1S/C12H18O5/c1-5-11(13)16-9(3)7-15-8-10(4)17-12(14)6-2/h5-6,9-10H,1-2,7-8H2,3-4H3 .Physical And Chemical Properties Analysis
Oxybis(methyl-2,1-ethanediyl) diacrylate is a colorless or yellowish liquid with low viscosity, low volatility, fast curing speed, water resistance, heat resistance, weather resistance, chemical resistance, and good dilution .Scientific Research Applications
Skin Sensitization Research
This compound has been studied for its potential as a skin sensitizer. In vivo experiments, such as the Local Lymph Node Assay (LLNA), have been conducted to assess its sensitizing effects. The results indicated that Oxybis(methyl-2,1-ethanediyl) diacrylate can cause a significant increase in isotope incorporation, suggesting its potential as a skin sensitizer .
Industrial Chemical Production
Oxybis(methyl-2,1-ethanediyl) diacrylate: serves as a feedstock in the production of various industrial chemicals. It is particularly useful in the synthesis of plastics and adhesives, contributing to the development of materials with specific properties .
Food Research
Researchers utilize this compound in food science to explore its effects and potential applications. It’s used in experimental settings to understand its interactions with other food components and its suitability for various food-related applications .
Polymer Production
In the field of polymer science, Oxybis(methyl-2,1-ethanediyl) diacrylate is a valuable ingredient. It plays a role in polymerization processes, aiding in the production of polymers with desired characteristics .
Radiation Curing Systems
The compound is employed as a reactive diluent and cross-linking agent in radiation curing systems. Its properties make it suitable for use in systems that require rapid curing under exposure to radiation, such as ultraviolet light .
Resin Cross-Linking
Oxybis(methyl-2,1-ethanediyl) diacrylate: is also used as a cross-linking agent in resin formulations. This application is crucial for enhancing the mechanical strength and thermal stability of resins .
Modifier for Plastics and Rubber
The compound’s ability to modify the properties of plastics and rubber makes it a valuable additive in these industries. It can improve the durability, flexibility, and other physical properties of plastic and rubber products .
Replacement for Glycols
In certain low-grade applications, Oxybis(methyl-2,1-ethanediyl) diacrylate is used as a substitute for glycols. This usage stems from its similar properties and potential cost-effectiveness in specific scenarios .
Safety and Hazards
Future Directions
Oxybis(methyl-2,1-ethanediyl) diacrylate is used as a feedstock for the production of industrial chemicals such as plastics and adhesives . It is also used in food research and as a replacement for glycols in low-grade applications . Its use in the conversion of biomass into biofuels to produce hydrocarbons from lignocellulosic materials suggests potential future directions in sustainable energy production .
Mechanism of Action
Target of Action
Oxybis(methyl-2,1-ethanediyl) diacrylate, also known as 1,1’-Oxybis(2-propanol) diacrylate or DPGDA (Dipropylene Glycol Diacrylate), is a difunctional reactive diluent . Its primary targets are the monomers in a polymerization reaction .
Mode of Action
DPGDA polymerizes when exposed to sources of free radicals . This means it can react with other monomers to form a polymer chain, contributing to the formation of plastics and adhesives .
Biochemical Pathways
It’s known that dpgda is involved in the polymerization process, which is a type of chemical reaction where monomers are combined to form a polymer .
Pharmacokinetics
It’s known that dpgda is a reactive diluent, implying that it can be mixed with other substances and participate in chemical reactions .
Result of Action
The molecular and cellular effects of DPGDA’s action primarily involve the formation of polymers. It contributes to the production of industrial chemicals such as plastics and adhesives . It’s also used in the process of converting biomass into biofuels, intensifying the production of hydrocarbons from lignocellulosic materials .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DPGDA. For instance, the presence of free radicals is necessary for DPGDA to polymerize . .
properties
IUPAC Name |
1-(2-prop-2-enoyloxypropoxy)propan-2-yl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O5/c1-5-11(13)16-9(3)7-15-8-10(4)17-12(14)6-2/h5-6,9-10H,1-2,7-8H2,3-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJVAUBBYGWVBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC(C)OC(=O)C=C)OC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50892316 | |
Record name | Oxydi-1,2-propanediyl di(2-propenoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50892316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxybis(methyl-2,1-ethanediyl) diacrylate | |
CAS RN |
57472-68-1, 85996-31-2 | |
Record name | Dipropylene glycol diacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057472681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Oxybis(2-propanol) diacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085996312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxydi-1,2-propanediyl di(2-propenoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50892316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxybis(methyl-2,1-ethanediyl) diacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.213 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1'-OXYDIPROPANOL DIACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6VF72053S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.